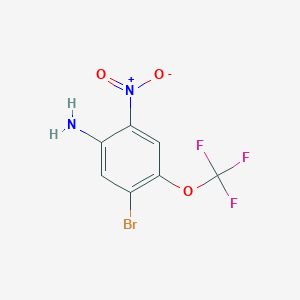

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPYDXMWPDFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672897 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-18-3 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3): A Versatile Building Block for Advanced Research

This guide provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functional groups, offers a rich platform for the development of novel molecules with tailored properties. We will delve into its physicochemical characteristics, propose a robust synthetic strategy, explore its synthetic utility, and outline critical safety protocols, providing field-proven insights for its effective application.

Core Physicochemical & Structural Profile

This compound is a multifaceted chemical intermediate. The aniline moiety provides a nucleophilic handle, the nitro and trifluoromethoxy groups act as powerful electron-withdrawing agents that modulate the electronic properties and metabolic stability of derivative compounds, and the bromine atom serves as a key reactive site for cross-coupling reactions.[1] This combination makes it a valuable precursor for complex molecular architectures.[1]

Key quantitative data for this compound are summarized below. It is important to note that while computational data is available, experimental values for properties such as melting point and solubility are not widely published. Based on analogous structures, it is predicted to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[2][3]

| Property | Value | Source |

| CAS Number | 755030-18-3 | [4][5] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [4][6] |

| Molecular Weight | 301.02 g/mol | [4][6] |

| Exact Mass | 301.02 Da | [4] |

| Purity (Typical) | ≥98% | [5] |

| XLogP3 (Computed) | 3.94 | [4] |

| PSA (Computed) | 81.1 Ų | [4] |

Synthesis Strategy and Experimental Protocol

While specific synthesis procedures for 755030-18-3 are not extensively detailed in the literature, a logical and efficient pathway can be designed based on established principles of electrophilic aromatic substitution. The following protocol starts from the commercially available 4-(trifluoromethoxy)aniline.

Mechanistic Rationale

The synthetic design hinges on the directing effects of the substituents. The trifluoromethoxy group (-OCF₃) is weakly deactivating and ortho-, para-directing, while the amino group (-NH₂) is a powerful activating, ortho-, para-director.

-

Nitration: The first step involves the nitration of 4-(trifluoromethoxy)aniline. The amino group's strong activating effect will direct the incoming electrophile (NO₂⁺) to the positions ortho to it. This results in the formation of 2-nitro-4-(trifluoromethoxy)aniline.

-

Bromination: In the second step, the resulting aniline derivative is brominated. The directing groups are now the activating amino group and the deactivating nitro and trifluoromethoxy groups. The amino group will direct the bromine electrophile (Br⁺) ortho and para to itself. The position para to the amine is already occupied by the trifluoromethoxy group. Of the two ortho positions, one is blocked by the nitro group. Therefore, bromination is directed to the remaining open position, C5, yielding the target molecule.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Caution: This procedure involves strong acids and hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 4-(trifluoromethoxy)aniline (1 equivalent) to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C.

-

Nitration: Prepare a nitrating mixture by adding nitric acid (HNO₃, 1.1 equivalents) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution slowly with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve the 2-nitro-4-(trifluoromethoxy)aniline (1 equivalent) from the previous step in acetonitrile.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Reactivity and Synthetic Applications

The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful scaffold in drug discovery.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, or amino substituents at the C5 position.[1]

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a second amino group, transforming the scaffold into a substituted diamine, which is a key pharmacophore in many bioactive molecules and a precursor for heterocyclic ring formation.[1]

-

Aniline Functionalization: The primary amino group can undergo acylation, sulfonylation, or reductive amination, providing another site for molecular elaboration.

Caption: Key synthetic transformations of the title compound.

Potential Applications in Research & Development

The structural motifs present in this molecule are frequently found in modern therapeutics and agrochemicals.

-

Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for a methoxy group, offering increased lipophilicity and metabolic stability, which can improve a drug candidate's pharmacokinetic profile.[7] The substituted nitroaniline core is a feature in various therapeutic classes, and this building block could serve as a starting point for kinase inhibitors, anti-infective agents, or CNS-active compounds.[8][9]

-

Agrochemicals: Halogenated and nitrated anilines are foundational structures in the synthesis of many herbicides and fungicides.[10] The unique combination of substituents could lead to the discovery of new agrochemicals with novel modes of action.

-

Materials Science: Nitroaniline derivatives are known to exhibit non-linear optical (NLO) properties.[1] This compound could be a precursor for novel dyes, pigments, or advanced electronic materials.

Safety and Handling

| Hazard Category | Precautionary Statement | Reference |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |

| Irritation | Causes skin, eye, and respiratory irritation. | [11][12] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [4][11][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: If dust is generated or handling is done outside a fume hood, use a NIOSH-approved particulate respirator.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Conclusion

This compound is a strategically designed chemical building block with immense potential. Its dense functionalization allows for a multitude of selective chemical transformations, making it an asset for researchers aiming to synthesize complex and novel molecules. By understanding its properties, synthetic access, and reactivity, scientists can leverage this compound to accelerate innovation in drug discovery, agrochemical development, and materials science. Adherence to stringent safety protocols is paramount when handling this and related chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 88149-49-9 CAS MSDS (2,6-Dibromo-4-(trifluoromethoxy)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Fluorinated Nitros Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS: 755030-18-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a specialized chemical intermediate. As a Senior Application Scientist, the following guide moves beyond a simple data sheet to offer insights into the compound's structural rationale, reactivity, and strategic applications in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification and Physicochemical Profile

This compound is a multi-functionalized aromatic compound. Its structure is strategically designed with functional groups that serve as versatile handles for advanced organic synthesis. The presence of a bromine atom, a nitro group, and a trifluoromethoxy group on an aniline scaffold makes it a valuable building block for constructing complex molecular architectures.[1]

The key identifiers and physical properties are summarized below. It is important to note that for highly specific research chemicals, experimental data such as melting and boiling points are often not publicly cataloged and should be confirmed via the supplier's Certificate of Analysis for a specific batch.

| Property | Data | Source |

| CAS Number | 755030-18-3 | [2][3][4] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [2][3][4] |

| Molecular Weight | 301.02 g/mol | [3] |

| IUPAC Name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | [2] |

| InChIKey | SXPYDXMWPDFJSH-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥98% | [4] |

| Physical Form | Data not publicly available; typically a crystalline solid. | |

| Melting Point | Data not publicly available. Refer to supplier documentation. | |

| Boiling Point | Data not publicly available. Refer to supplier documentation. | |

| Solubility | Data not publicly available. Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. |

Chemical Reactivity and Strategic Insights

The synthetic utility of this compound is dictated by the unique interplay of its four functional groups on the aromatic ring. Understanding their electronic effects is crucial for predicting reactivity and designing synthetic pathways.

-

Amino (-NH₂): An activating, ortho-, para-directing group. Its basicity and nucleophilicity are significantly reduced by the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethoxy group.

-

Nitro (-NO₂): A powerful electron-withdrawing and deactivating, meta-directing group. It makes the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution and providing a site for selective reduction.

-

Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing group known to enhance metabolic stability and lipophilicity in drug candidates.[5][6] This is a key feature that makes this building block attractive for medicinal chemistry programs.

-

Bromo (-Br): A deactivating, ortho-, para-directing group. Its primary value lies in its ability to act as a versatile leaving group in metal-catalyzed cross-coupling reactions.

This electronic arrangement makes the molecule a substrate for a variety of selective transformations, as illustrated below.

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a building block for the synthesis of higher-value, complex molecules.[1][2] Its utility is particularly pronounced in:

-

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere for other functional groups and is known to improve critical ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, such as increased metabolic stability and enhanced membrane permeability.[5][6] The bromo and nitro functionalities allow for the facile introduction of diverse substituents to explore the chemical space around a pharmacophore. It has been categorized as a "Protein Degrader Building Block," suggesting its use in the synthesis of PROTACs and other targeted therapeutics.[4]

-

Agrochemicals: Similar fluorinated and brominated anilines are precursors to potent herbicides and pesticides.[7] The trifluoromethoxy group can contribute to the efficacy and environmental persistence of the final active ingredient.

-

Materials Science: The electron-deficient nature of the aromatic ring, combined with the potential for derivatization, makes it a candidate for developing advanced polymers, dyes, or materials with specific electronic properties.[1][7]

Proposed Synthetic Workflow

The key strategic decision is the order of bromination and nitration. Introducing the bromine atom first is preferable. The amino and trifluoromethoxy groups are both ortho-, para-directing. Bromination will occur para to the trifluoromethoxy group (and ortho to the amino group). Subsequent nitration will then be directed by the powerful ortho-directing amino group to the position adjacent to it.

Caption: Proposed two-step synthesis from 4-(trifluoromethoxy)aniline.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard procedures and has not been optimized. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent such as acetic acid or acetonitrile at 0 °C.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

-

Setup: To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to -10 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq.) from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.

-

Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the solid product under vacuum. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

As a research chemical, a comprehensive toxicological profile is not available. However, based on the functional groups present, prudent safety measures are required.

-

Hazard Classification (Inferred): Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All handling of the solid or its solutions should occur within a certified chemical fume hood.[2][9]

-

Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Ensure adequate ventilation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be handled as hazardous chemical waste.[9]

Conclusion

This compound is a high-value, strategically functionalized building block for advanced chemical synthesis. Its unique combination of a reducible nitro group, a cross-coupling-ready bromo group, and a pharmaceutically advantageous trifluoromethoxy moiety makes it an enabling tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical properties and reactivity is paramount to leveraging its full synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its structural features, predictive spectroscopic signature, a logical synthetic pathway, and its potential as a versatile chemical building block.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative. Its utility in contemporary research stems from the unique electronic and steric properties conferred by its four distinct substituents on the benzene ring: an amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃). These groups provide multiple reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 755030-18-3 | [2][3] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [2][4] |

| Molecular Weight | 301.02 g/mol | [2][3][4] |

| Synonyms | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | [4] |

| Typical Purity | ≥98% | [3] |

| Primary Application | Chemical intermediate for organic synthesis, drug discovery | [1][2] |

Structural Elucidation and Substituent Effects

The molecular architecture of this compound is key to its reactivity. The aniline core is substituted at positions 2, 4, and 5.

References

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline IUPAC name and synonyms

An In-Depth Technical Guide: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

This section provides the fundamental nomenclature and identifiers for the target compound, ensuring unambiguous identification in research and procurement contexts.

IUPAC Name

The formal IUPAC name for the compound is This compound .[1]

Common Synonyms and Identifiers

For practical laboratory use and database searching, the compound is also known by the following synonyms and identifiers:

-

Synonym: 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine[2]

-

InChIKey: SXPYDXMWPDFJSH-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction solvent selection, purification strategy, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 301.02 g/mol | [1][3][4] |

| Exact Mass | 301.02 Da | [2] |

| Polar Surface Area (PSA) | 81.1 Ų | [2] |

| LogP (XLogP3) | 3.94 | [2] |

| Purity (Typical) | ≥98% | [4] |

| Storage | Room temperature | [4] |

Strategic Value in Medicinal Chemistry and Drug Discovery

This compound is not merely a reagent but a strategically designed building block for modern drug discovery.[1] Its utility stems from the unique combination of functional groups, each serving a distinct and valuable role in modifying a molecule's pharmacokinetic and pharmacodynamic profile.

The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is a bioisostere of a methoxy group but offers superior metabolic stability and increased lipophilicity.[1][5] This is a critical feature in drug design, as it can prevent rapid metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[5]

The Bromo Substituent (-Br)

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1] This allows for the straightforward introduction of aryl, heteroaryl, or amine fragments, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Ortho-Nitroaniline Moiety

The arrangement of the nitro and amino groups provides two key functionalities:

-

Nitro Group Reduction: The nitro group can be selectively and efficiently reduced to a primary amine.[1] This newly formed amine is a powerful nucleophile, ideal for forming amides, sulfonamides, or ureas—common linkages in pharmacologically active agents.

-

Aniline Reactivity: The existing aniline is a key nucleophile and its reactivity is modulated by the electron-withdrawing nitro and trifluoromethoxy groups.

The diagram below illustrates the strategic utility of this building block in a drug discovery workflow.

References

A Technical Guide to the Solubility of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Organic Solvents

Executive Summary

This technical guide provides a detailed analysis of the solubility characteristics of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a key intermediate in modern synthetic chemistry. Given the absence of comprehensive, publicly available quantitative solubility data, this document establishes a predictive solubility framework based on the compound's distinct molecular structure. Furthermore, it delivers a robust, step-by-step experimental protocol for researchers to precisely determine its solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals to optimize reaction conditions, streamline purification processes, and enhance formulation strategies involving this compound.

Introduction

This compound is a highly functionalized aromatic amine. Its structure is characterized by an aniline core substituted with three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethoxy group.[1][2] Each of these moieties imparts specific electronic and steric properties that collectively dictate the molecule's polarity, lipophilicity, and capacity for intermolecular interactions. Consequently, these features govern its solubility profile across a spectrum of organic solvents.

A thorough understanding of this compound's solubility is paramount for a range of applications, from optimizing reaction kinetics in a homogeneous solution to developing effective crystallization-based purification methods. In the context of drug discovery, solubility is a critical determinant of a compound's suitability for formulation and its potential bioavailability.[3][4]

Physicochemical Properties & Structural Analysis

The key to predicting the solubility of this compound lies in a systematic analysis of its structural components.

| Property | Value | Source |

| CAS Number | 755030-18-3 | [1][2] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [1][2] |

| Molecular Weight | 301.02 g/mol | [1][2] |

| XLogP3 | 3.9 | [1] |

Structural Breakdown and Influence on Solubility:

-

Aniline Core (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its presence significantly increases the molecule's dipole moment, favoring interactions with polar solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule, contributing to van der Waals forces.

-

Trifluoromethoxy Group (-OCF₃): This is a unique moiety. While the oxygen provides a potential hydrogen bond acceptor site, the highly electronegative fluorine atoms create a strong dipole. The -CF₃ component is also lipophilic, which can enhance solubility in less polar environments compared to a methoxy (-OCH₃) group. The estimated XLogP3 value of 3.9 indicates a significant degree of lipophilicity.[1]

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO)[5][6][7][8], dimethylformamide (DMF), and acetone. These solvents can effectively solvate the polar nitro and trifluoromethoxy groups.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the aniline and nitro groups can occur.

-

Low to Negligible Solubility: In non-polar solvents such as hexane and toluene, due to the molecule's overall high polarity.

Experimental Protocol for Thermodynamic Solubility Determination

To overcome the lack of published quantitative data, the following section provides a detailed methodology based on the gold-standard isothermal shake-flask method.[9][10] This protocol is designed to be a self-validating system for generating reliable and reproducible thermodynamic solubility data.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic orbital shaker

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a concentrated stock solution for calibration purposes.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired test solvent into the vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[3] It is best practice to test samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[9]

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. Determine the concentration of the compound by comparing the response to a pre-established calibration curve.

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis & Discussion of Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic.[11]

-

In Polar Aprotic Solvents (e.g., DMSO): The high dielectric constant and large dipole moment of DMSO allow it to effectively disrupt the crystal lattice of the polar aniline derivative. Strong dipole-dipole interactions will form between the sulfoxide group of DMSO and the nitro group of the solute. DMSO is also an excellent hydrogen bond acceptor, readily interacting with the aniline -NH₂ protons. These favorable interactions are expected to result in high solubility.

-

In Polar Protic Solvents (e.g., Methanol): Methanol can act as both a hydrogen bond donor and acceptor. It can donate a hydrogen bond to the nitro and trifluoromethoxy oxygens and accept a hydrogen bond from the aniline -NH₂. While these interactions are favorable, the energy required to break the strong hydrogen bonding network within methanol itself can limit the overall solubility compared to aprotic solvents like DMSO.

-

In Non-Polar Solvents (e.g., Hexane): The energy gained from the weak van der Waals forces between the non-polar hexane and the solute would be insufficient to overcome the strong dipole-dipole interactions and potential hydrogen bonding holding the solute molecules together in their crystal lattice. Consequently, solubility is expected to be very low.

Diagram of Solute-Solvent Interactions

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.ws [chem.ws]

A Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Medicinal Chemistry

This compound, with CAS Number 755030-18-3, is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique trifunctional nature—a bromine atom, a nitro group, and a trifluoromethoxy substituent on an aniline scaffold—provides medicinal chemists with a versatile platform for constructing novel therapeutics, particularly in the realm of targeted cancer therapies.

The trifluoromethoxy group is of particular significance as it can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitro and amino groups offer further opportunities for chemical modification, making this compound a cornerstone in the assembly of sophisticated molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this important synthetic intermediate.

Commercial Availability

This compound is available from a range of specialty chemical suppliers. Purity levels are typically offered at 98% or higher, suitable for most research and development applications. When sourcing this material, it is crucial to verify the CAS number (755030-18-3) to ensure the correct isomer is being procured.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| JHECHEM CO LTD[1] | ≥98% | Grams to Kilograms |

| Santa Cruz Biotechnology[2] | ≥98% | Grams |

| CymitQuimica[3] | ≥98% | Grams |

| AK Scientific, Inc.[4] | Not Specified | Inquire for details |

| Sigma-Aldrich | Not Specified | Inquire for details |

| BenchChem | ≥98% | Grams |

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the correct identification and use of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 755030-18-3 | [1][3] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [1] |

| Molecular Weight | 301.02 g/mol | |

| Appearance | Not Specified | |

| InChI Key | SXPYDXMWPDFJSH-UHFFFAOYSA-N | [1] |

Synthetic Pathways and Methodologies

The synthesis of substituted anilines such as this compound typically involves a multi-step process. While a specific peer-reviewed protocol for the direct synthesis of this compound is not widely published, analogous synthetic transformations from patent literature provide a likely route. A common strategy involves the nitration and bromination of a suitable trifluoromethoxylated aniline precursor. The order of these steps is crucial to achieve the desired regioselectivity.

One plausible synthetic approach, based on general methodologies for similar compounds, is outlined below. This should be considered a representative workflow and would require optimization for this specific target molecule.

Representative Synthetic Workflow

References

An In-Depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: A Versatile Building Block for Modern Drug Discovery

Introduction: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby enhancing the potential of drug candidates.[1] 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a research chemical that embodies the principles of modern medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethoxy group, a nitro functionality, and a bromine atom, makes it a highly versatile and valuable building block for the synthesis of complex organic molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and a plausible synthetic pathway to its expected analytical characterization and significant potential in cutting-edge research areas such as targeted protein degradation.

Physicochemical and Structural Properties

A comprehensive understanding of a research chemical begins with its fundamental properties. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 755030-18-3 | [2] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [2] |

| Molecular Weight | 301.02 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid | Inferred |

| Purity | Typically ≥98% (as supplied by vendors) | [4] |

A Plausible Synthetic Pathway: A Multi-Step Approach

The overall synthetic strategy involves three key transformations:

-

Protection of the Amine: The highly activating and reactive amino group is first protected, typically as an acetamide, to control its directing effects and prevent unwanted side reactions during the subsequent nitration step.

-

Electrophilic Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the ortho and para positions. As the para position is already occupied by the trifluoromethoxy group, nitration is expected to occur at the ortho position.

-

Electrophilic Bromination: The bromine atom is introduced. The directing effects of the existing substituents will guide the bromination to the desired position.

-

Deprotection of the Amine: The protecting group is removed to yield the final product.

Detailed Hypothetical Protocol

The following protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

-

Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add N-(4-(trifluoromethoxy)phenyl)acetamide to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and dry to obtain N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Bromination of N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide

-

Dissolve N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent like acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield N-(5-bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

Step 4: Hydrolysis of N-(5-Bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide

-

Suspend N-(5-bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization (Predicted)

As experimental spectral data for this specific molecule is not publicly available, the following section provides predicted data based on its structure and known spectral information for analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | Aromatic H ortho to -NO₂ |

| ~6.8 - 7.2 | Singlet | 1H | Aromatic H ortho to -NH₂ |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amine (-NH₂) |

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | | --- | --- | --- | | ~145 - 150 | C-NH₂ | | ~140 - 145 | C-Br | | ~135 - 140 | C-NO₂ | | ~120 - 130 | C-H (aromatic) | | ~115 - 120 | C-H (aromatic) | | ~120 (quartet, J ≈ 257 Hz) | -OCF₃ |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.[5][6]

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3300 | N-H stretch (amine) |

| 1600 - 1550 | N-H bend (amine) |

| 1550 - 1490 | Asymmetric N-O stretch (nitro) |

| 1360 - 1290 | Symmetric N-O stretch (nitro) |

| 1250 - 1050 | C-F stretch (trifluoromethoxy) |

| 1300 - 1200 | C-N stretch (aromatic amine) |

| 600 - 500 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 300/302 | Molecular ion (M⁺) with characteristic isotopic pattern for bromine |

| 283/285 | [M - OH]⁺ |

| 270/272 | [M - NO]⁺ |

| 254/256 | [M - NO₂]⁺ |

| 175 | [M - NO₂ - Br]⁺ |

Reactivity and Applications in Research

This compound is a trifunctional building block, with each functional group offering distinct opportunities for synthetic transformations.

-

The Amino Group: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

-

The Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine, providing a pathway to construct vicinal diamines or to introduce a second amino group for further derivatization.

-

The Bromo Group: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.[7][8]

Application in Targeted Protein Degradation: PROTACs

A particularly exciting application for building blocks like this compound is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound makes it an ideal starting point for the synthesis of warheads that bind to the protein of interest. The bromine atom can be used to attach a linker, which is then connected to an E3 ligase ligand. The trifluoromethoxy and nitro groups can be strategically employed to fine-tune the binding affinity and selectivity of the warhead for the target protein.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous structures, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing drug discovery and development. Its unique combination of a trifluoromethoxy group, a nitro group, and a bromine atom provides a rich platform for synthetic diversification. While detailed experimental data and peer-reviewed applications of this specific molecule are yet to be widely published, its utility as a building block, particularly in the burgeoning field of targeted protein degradation, is clear. This guide serves as a valuable resource for researchers and scientists, providing a foundational understanding of its properties, a roadmap for its synthesis, and insights into its potential to contribute to the next generation of therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechemicals.com [lifechemicals.com]

The Trifluoromethoxy Group: A Key Modulator of Aniline's Electronic Landscape for Advanced Chemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethoxy (-OCF3) group onto an aniline scaffold imparts a unique and powerful combination of electronic properties that are increasingly leveraged in pharmaceutical, agrochemical, and materials science applications. This guide provides an in-depth exploration of the electronic characteristics of trifluoromethoxy aniline derivatives. We will dissect the fundamental influence of the -OCF3 substituent, detailing its inductive and resonance effects, and how its positional isomerism (ortho, meta, para) dictates the molecule's reactivity, stability, and spectroscopic fingerprint. This paper synthesizes experimental data with computational insights, offering detailed protocols for characterization and a robust framework for predicting molecular behavior, thereby empowering researchers to rationally design next-generation molecules.

The Trifluoromethoxy Substituent: More Than Just a Fluorinated Analogue

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a substituent of significant interest. Unlike the trifluoromethyl (-CF3) group, which is a potent electron-withdrawing group primarily through induction, the -OCF3 group presents a more complex electronic profile due to the presence of the oxygen atom.

Its strong electron-withdrawing nature can be attributed to the high electronegativity of the fluorine atoms, which polarizes the C-O bond and the aromatic ring.[1] This modulation of electronic properties significantly alters the reactivity and physical characteristics of the parent aniline molecule, influencing everything from the basicity of the amino group to the molecule's electrochemical behavior.[1][2] These unique electronic features are pivotal in applications ranging from specialty polymers and electronic materials to the design of more effective agrochemicals and pharmaceuticals with improved pharmacokinetic profiles.[1]

Deconstructing the Electronic Effects: Induction vs. Resonance

The net electronic effect of the -OCF3 group is a balance between its strong electron-withdrawing inductive effect (-I) and its weak electron-donating resonance effect (+R). The three highly electronegative fluorine atoms pull electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond network. Conversely, the oxygen lone pairs can, in principle, donate electron density to the pi-system of the ring. However, this resonance donation is significantly attenuated compared to a methoxy (-OCH3) group. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization.

This interplay is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative.

Table 1: Hammett Substituent Constants (σ) for -OCF3 and Related Groups

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Primary Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | +R > -I |

| -OCF₃ | +0.39 (est.) | +0.35 | -I > +R |

| -CF₃ | +0.43 | +0.54 | Strong -I |

| -NO₂ | +0.71 | +0.78 | Strong -I, -R |

Values for -CF3 and -NO2 are from established tables.[2] σp for -OCF3 is cited in the literature.[2] σm for -OCF3 is estimated based on Hammett plots for related reactions.

The positive σ values for the -OCF3 group confirm its net electron-withdrawing character at both the meta and para positions. The σp value of +0.35 indicates a substantial withdrawing effect that deactivates the ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen.[2] The similar, and slightly higher, estimated σm value suggests the inductive effect is dominant and operates strongly through the sigma framework.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic landscape of trifluoromethoxy aniline derivatives. Cyclic voltammetry and UV-Vis spectroscopy are particularly powerful for probing the redox behavior and electronic transitions, respectively.

Cyclic Voltammetry (CV) for Redox Profiling

Cyclic voltammetry provides critical information about the oxidation potential of aniline derivatives. The oxidation of the amino group is a key reaction, and its potential is highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups make the molecule more difficult to oxidize, shifting the oxidation potential to more positive values.

-

Preparation of Solution:

-

Dissolve the trifluoromethoxy aniline derivative (e.g., 1-5 mM) in a suitable solvent such as acetonitrile (CH₃CN).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window. For anilines, a typical starting scan might be from 0 V to +1.5 V vs. Ag/AgCl.

-

Set the scan rate, typically between 50-100 mV/s for initial characterization.

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa), which corresponds to the oxidation of the aniline.

-

Compare the Epa values for the ortho, meta, and para isomers. A more positive Epa indicates a molecule that is more difficult to oxidize, reflecting a greater electron-withdrawing effect from the substituent.

-

Table 2: Expected Trends in Oxidation Potentials for Trifluoromethoxy Aniline Isomers

| Isomer | Expected Relative Oxidation Potential (Epa) | Rationale |

| ortho-TFM Aniline | Highest | Strong -I effect, potential for intramolecular H-bonding. |

| meta-TFM Aniline | Intermediate | Strong -I effect, no resonance interaction with the amino group. |

| para-TFM Aniline | Lowest | -I effect is partially offset by the weak +R effect. |

UV-Visible Spectroscopy and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions within the molecule, typically the π → π* transitions of the aromatic system. The position of the maximum absorbance (λ_max_) is sensitive to substituents on the ring. The interaction of the nitrogen lone pair with the π-system creates a primary absorption band that is red-shifted compared to benzene. Electron-withdrawing groups can influence this interaction and thus the λ_max_.

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the trifluoromethoxy aniline isomers in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared solution.

-

Scan the wavelength range, typically from 400 nm down to 200 nm.

-

-

Data Analysis:

-

Identify the λ_max_ for the primary absorption bands.

-

Compare the λ_max_ values for the different isomers.

-

For Solvatochromism Studies: Repeat the measurements in a series of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol). A shift in λ_max_ with solvent polarity (solvatochromism) provides insight into the change in dipole moment between the ground and excited states.

-

Computational Modeling: A Predictive Framework

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules, offering insights that complement experimental findings. By solving the Schrödinger equation within a framework of approximations, DFT can accurately calculate properties like molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential surfaces.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The HOMO energy relates to the ability to donate an electron (oxidation potential), while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of chemical reactivity and correlates with the energy of the lowest electronic transition seen in the UV-Vis spectrum.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The position of the strongly electronegative -OCF3 group relative to the electron-donating -NH2 group will have a profound impact on the magnitude and direction of the net molecular dipole moment.

Table 3: Predicted Electronic Properties of Trifluoromethoxy Aniline Isomers (Illustrative DFT Data)

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| ortho-TFM Aniline | -5.50 | -0.35 | 5.15 | ~3.0 |

| meta-TFM Aniline | -5.65 | -0.40 | 5.25 | ~3.5 |

| para-TFM Aniline | -5.45 | -0.30 | 5.15 | ~4.5 |

Note: These are illustrative values based on typical DFT (B3LYP/6-311+G(d,p)) calculations for substituted anilines. Actual values may vary. The trend shows the meta isomer is predicted to be the most difficult to oxidize (lowest HOMO), while the para isomer is predicted to be the most polar.

Synthesis and Application: From Theory to Practice

The choice of isomer is critical in drug discovery and materials science.[3] A para-substituted trifluoromethoxy aniline might be chosen to maximize polarity and specific vectoral interactions in a receptor pocket, while a meta or ortho isomer could be used to fine-tune pKa or block a metabolic pathway.[4][5] The synthesis of these derivatives often involves multi-step processes, such as the nitration of a trifluoromethoxybenzene precursor followed by reduction, or specialized fluorination techniques.[6] The unique electronic properties imparted by the trifluoromethoxy group make these anilines valuable intermediates for creating complex molecules with tailored functionalities.[7]

Conclusion

Trifluoromethoxy aniline derivatives represent a class of building blocks with highly tunable electronic properties. The strong inductive effect of the -OCF3 group, modulated by its positional isomerism, allows for precise control over the electron density of the aniline ring. This guide has outlined the theoretical underpinnings of these electronic effects and provided robust experimental and computational protocols for their characterization. By understanding the interplay of Hammett parameters, redox potentials, spectroscopic signatures, and molecular orbitals, researchers can harness the unique properties of trifluoromethoxy anilines to rationally design and synthesize novel compounds for a wide range of advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 7. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

The Modulated Reactivity of the Nitro Group in Substituted Anilines: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

Substituted nitroanilines are foundational scaffolds in organic synthesis, serving as critical precursors for a vast array of pharmaceuticals, dyes, and materials. The reactivity of these molecules is dominated by the powerful electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). Understanding how to selectively manipulate the nitro group in the presence of the amine and other ring substituents is paramount for efficient and predictable molecular design. This guide provides an in-depth exploration of the electronic principles governing the reactivity of the nitro group in substituted anilines and offers field-proven protocols for its most critical transformations, including reduction, participation in nucleophilic substitution, and its influence on electrophilic substitution.

The Electronic Landscape: A Duality of Influence

The chemical behavior of a substituted nitroaniline is not merely the sum of its parts; it is a complex system governed by the push-pull relationship between the amino and nitro groups. The amino group is a potent activating, ortho, para-directing group, feeding electron density into the aromatic ring through resonance. Conversely, the nitro group is one of the strongest deactivating, meta-directing groups, withdrawing electron density through both resonance and inductive effects.[1][2]

This electronic tug-of-war creates a unique reactivity profile:

-

The Amino Group's Influence: Enriches the ring with electron density, particularly at the ortho and para positions, making the ring susceptible to electrophilic attack and modulating the basicity of the amine itself.

-

The Nitro Group's Influence: Renders the aromatic ring electron-deficient, which is the foundational principle for activating the ring toward nucleophilic aromatic substitution (SNAr).[3]

The relative positioning of these two groups is critical. In p-nitroaniline, the direct resonance conjugation creates a highly polarized molecule, significantly decreasing the basicity of the amino group compared to aniline and strongly activating the positions ortho to the nitro group for nucleophilic attack.[4] In m-nitroaniline, the resonance effects of the two groups do not directly overlap, leading to a less pronounced electronic clash; its basicity is reduced primarily through the inductive effect of the nitro group.[4]

Quantifying Substituent Effects: Basicity and the Hammett Equation

The electronic impact of various substituents on the aniline framework can be quantitatively assessed by measuring the pKₐ of the conjugate acid (anilinium ion). Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the amine more basic (higher pKₐ), while electron-withdrawing groups (EWGs) decrease it, resulting in lower basicity.[1][5] This relationship is well-described by the Hammett equation, which provides a linear free-energy correlation between reaction rates or equilibria and the electronic nature of substituents.[6][7]

Table 1: Influence of Substituents on the Basicity of Aniline

| Substituent (in para position) | Hammett Constant (σₚ) | pKₐ of Anilinium Ion | Effect on Basicity |

|---|---|---|---|

| -OCH₃ | -0.27 | 5.34 | Electron Donating (Increases) |

| -CH₃ | -0.17 | 5.08 | Electron Donating (Increases) |

| -H | 0.00 | 4.60 | Reference (Aniline) |

| -Cl | +0.23 | 3.98 | Electron Withdrawing (Decreases) |

| -CN | +0.66 | 1.74 | Electron Withdrawing (Decreases) |

| -NO₂ | +0.78 | 1.00 | Strongly Electron Withdrawing (Decreases) |

(Data compiled from various sources for illustrative purposes.)[8][9]

Core Reactivity: The Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to a primary amine. This reaction unlocks access to crucial diamine intermediates used in the synthesis of heterocycles, polymers, and other complex molecules. The choice of reducing agent is critical for achieving high yield and, most importantly, chemoselectivity, especially when other reducible functional groups (e.g., halogens, nitriles) are present.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and scalable method for nitro group reduction.[10] The reaction involves heterogeneous catalysts, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Causality Behind Experimental Choices:

-

Catalyst Choice: Pd/C is a robust and generally effective catalyst. However, for substrates containing sensitive groups like halogens (I, Br), which are prone to hydrodehalogenation, more selective catalysts like platinum-vanadium on carbon (Pt-V/C) or Raney Cobalt may be required to preserve the halogen.[11]

-

Solvent: Ethers like THF or alcohols like ethanol and methanol are common solvents due to their ability to dissolve the substrate and their inertness under hydrogenation conditions.

-

Pressure & Temperature: While many hydrogenations proceed at atmospheric pressure, increasing the hydrogen pressure (typically 2-5 bar) can significantly accelerate the reaction rate. The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of hazardous hydroxylamine intermediates.[12]

Detailed Protocol: Catalytic Hydrogenation of 4-Chloro-2-Nitroaniline

This protocol describes the selective reduction of the nitro group while preserving the chloro-substituent, a common challenge in drug development.

-

Vessel Preparation: To a 250 mL hydrogenation flask, add 4-chloro-2-nitroaniline (5.0 g, 29.0 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w).

-

Scientist's Note: 5% catalyst loading is a standard starting point for ensuring a reasonable reaction rate without excessive cost or filtration issues.

-

-

Solvent Addition: Add ethanol (100 mL). The solvent should fully suspend the reactants and catalyst.

-

Inerting: Seal the flask and connect it to a hydrogen manifold. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Trustworthiness: This step is self-validating. Removing oxygen prevents catalyst poisoning and eliminates the potential for creating an explosive H₂/O₂ mixture.

-

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 3 bar. Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material. Hydrogen uptake will also cease.

-

Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Safety: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-chloro-1,2-diaminobenzene.

Synthetic Applications: The Nitro Group as a Linchpin for Heterocycle Synthesis

The reduction of an ortho-nitroaniline is a gateway to one of the most important heterocyclic scaffolds in medicinal chemistry: the benzimidazole.[13] This one-pot reductive cyclization strategy is highly efficient.

Protocol: One-Pot Synthesis of 2-Phenylbenzimidazole

This method utilizes sodium dithionite (Na₂S₂O₄) as an inexpensive and effective reducing agent that is compatible with the subsequent cyclization steps.[14][15]

-

Reaction Setup: In a 100 mL round-bottom flask, combine o-nitroaniline (1.38 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dimethylformamide (DMF, 40 mL).

-

Reductant Addition: To this solution, add a freshly prepared aqueous solution of sodium dithionite (5.22 g, 30 mmol in 30 mL of water) dropwise.

-

Scientist's Note: Using an excess of the reductant ensures the complete and rapid conversion of the nitro group to the amine in situ.

-

-

Reaction: Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzimidazole.

Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions.[16] This is a powerful method for C-N, C-O, and C-S bond formation. For example, reacting 2,4-dinitrochloroaniline with an amine will readily displace the chlorine positioned ortho and para to the nitro groups.[17][18]

Electrophilic Aromatic Substitution

While the nitro group is deactivating, the powerful activating effect of the amino group still governs the regioselectivity of electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amine.[19] However, direct nitration or halogenation of nitroanilines can be problematic. The strongly acidic conditions used for nitration will protonate the basic amino group, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[20][21] To achieve predictable ortho/para substitution, the amino group is often temporarily protected as an amide (e.g., acetanilide), which is less basic and still an ortho, para-director, albeit a less activating one.[22]

Spectroscopic Validation

Confirming the outcome of these transformations requires standard analytical techniques.

Table 2: Key Spectroscopic Data for a Model Transformation (p-Nitroaniline to p-Phenylenediamine)

| Technique | p-Nitroaniline | p-Phenylenediamine | Rationale for Change |

|---|---|---|---|

| FT-IR (cm⁻¹) | ~3400 (N-H str), ~1500 & ~1330 (NO₂ str) | ~3350 (N-H str) | Disappearance of the strong, characteristic symmetric and asymmetric NO₂ stretches is the primary indicator of successful reduction.[23] |

| Mass Spec (EI-MS) | M⁺ at m/z 138 | M⁺ at m/z 108 | A mass shift of -30 amu (loss of NO₂ and gain of NH₂) confirms the conversion. |

| ¹H NMR (DMSO-d₆) | Aromatic signals are downfield (δ ~7-8 ppm) | Aromatic signals are upfield (δ ~6.5 ppm) | The electron-donating NH₂ groups shield the aromatic protons, causing a significant upfield shift compared to the deshielding effect of the NO₂ group. |

Conclusion

The nitro group in substituted anilines is not a passive spectator but an active participant that profoundly dictates the molecule's reactivity. Its strong electron-withdrawing character is the key to activating the ring for nucleophilic substitution, while its susceptibility to reduction provides the most important pathway to synthetically versatile diamines. By understanding the underlying electronic principles and selecting the appropriate reaction conditions and catalysts, researchers can selectively harness the reactivity of the nitro group to build complex molecular architectures essential for drug discovery and materials science.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. afit.edu [afit.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]